molecular formula C15H18N6O B10952729 1,3,6-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3,6-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10952729
M. Wt: 298.34 g/mol
InChI Key: UEFLOKAYZHKEGJ-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method starts with the synthesis of a preformed pyrazole or pyridine, which is then treated with various reagents to form the desired compound . For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the pyrazolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,6-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolopyridines and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

1,3,6-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H18N6O/c1-9-5-12(13-10(2)19-21(4)14(13)18-9)15(22)16-6-11-7-17-20(3)8-11/h5,7-8H,6H2,1-4H3,(H,16,22)

InChI Key

UEFLOKAYZHKEGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CN(N=C3)C

Origin of Product

United States

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